tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15822191
InChI: InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-11-9-14(10-12-21)16(13-19)20-15-7-5-4-6-8-15/h4-8,14,16,20H,9-12H2,1-3H3
SMILES:
Molecular Formula: C18H25N3O2
Molecular Weight: 315.4 g/mol

tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15822191

Molecular Formula: C18H25N3O2

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate -

Specification

Molecular Formula C18H25N3O2
Molecular Weight 315.4 g/mol
IUPAC Name tert-butyl 4-[anilino(cyano)methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-11-9-14(10-12-21)16(13-19)20-15-7-5-4-6-8-15/h4-8,14,16,20H,9-12H2,1-3H3
Standard InChI Key KQUGXUXBJKMWRQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(C#N)NC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate belongs to the piperidine carboxylate family, featuring a central piperidine ring substituted at the 4-position with a cyanophenylaminomethyl group. The Boc group at the 1-position enhances solubility in organic solvents and stabilizes the compound during synthetic processes . Key identifiers include:

PropertyValue
CAS Number1822840-00-5
Molecular FormulaC₁₈H₂₅N₃O₂
Molecular Weight315.4 g/mol
IUPAC Nametert-butyl 4-[anilino(cyano)methyl]piperidine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(C#N)NC2=CC=CC=C2

The crystal structure remains undetermined, but computational models predict a chair conformation for the piperidine ring, with the cyano and phenylamino groups adopting equatorial orientations to minimize steric hindrance .

Comparative Analysis with Analogous Structures

Structurally related compounds include tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate (CAS 158144-79-7), which lacks the phenylamino bridge but shares the Boc-protected piperidine core . Another analogue, 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate), serves as a precursor in opioid synthesis but differs by the absence of the cyanomethyl group . These distinctions significantly influence reactivity and biological target affinity.

Synthesis and Structural Modification

Synthetic Pathways

While explicit protocols for tert-butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate are scarce, analogous syntheses suggest a multi-step approach:

  • Piperidine Functionalization: Boc protection of piperidine via reaction with di-tert-butyl dicarbonate in dichloromethane.

  • Cyanoalkylation: Introduction of the cyanophenylamino group through nucleophilic substitution or reductive amination, using precursors like benzyl cyanide and aniline derivatives .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with ≥95% purity .

A hypothetical reaction scheme is illustrated below:

Piperidine+(Boc)2OBoc-piperidineanilineNC-CH2-XTarget Compound\text{Piperidine} + (\text{Boc})_2\text{O} \rightarrow \text{Boc-piperidine} \xrightarrow[\text{aniline}]{\text{NC-CH}_2\text{-X}} \text{Target Compound}

where X represents a leaving group (e.g., bromide) .

Analytical Characterization

Key spectroscopic data inferred from analogues include:

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.2–3.8 (m, 4H, piperidine CH₂), 4.1 (s, 1H, NH), 6.6–7.3 (m, 5H, phenyl) .

  • IR: Peaks at 2975 cm⁻¹ (C-H stretch, Boc), 2245 cm⁻¹ (C≡N), 1690 cm⁻¹ (C=O).

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate decomposition at temperatures >150°C, with the Boc group undergoing cleavage under strongly acidic (pH <2) or basic (pH >10) conditions .

Drug-Likeness Profiling

Computational ADMET predictions using SwissADME suggest:

  • Lipophilicity: LogP = 3.2 (moderate permeability).

  • Bioavailability: 55% (rule-of-five compliant).

  • Metabolic Sites: Cyano and phenylamino groups prone to oxidative metabolism .

Biological Activity and Mechanistic Insights

Receptor Binding Hypotheses

The compound’s structure implies potential interactions with:

  • Dopamine D₂/D₃ Receptors: Piperidine derivatives often exhibit affinity for dopaminergic targets, influencing antipsychotic activity .

  • Serotonin 5-HT₁A/2A Receptors: The phenylamino moiety may engage in π-π stacking with aromatic residues in serotonin receptors .

In Silico Docking Studies

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield.

  • Biological Screening: Evaluate affinity for D₂, 5-HT₁A, and 5-HT₂A receptors.

  • Prodrug Design: Explore hydrolysis of the Boc group for enhanced bioavailability .

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